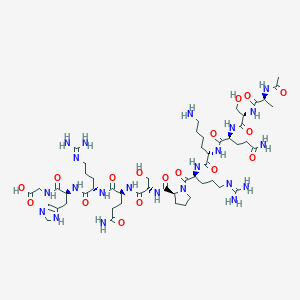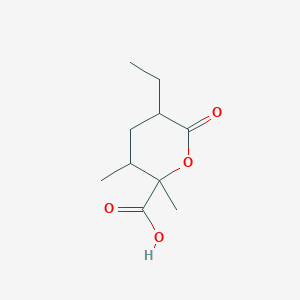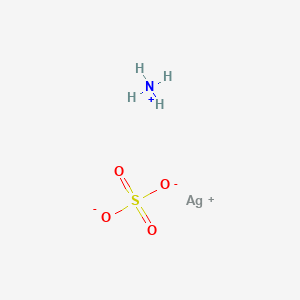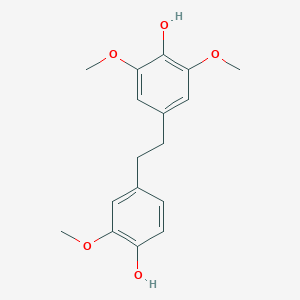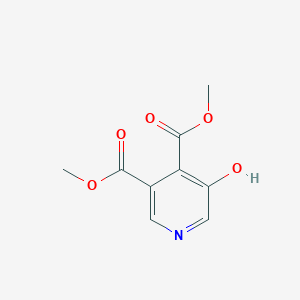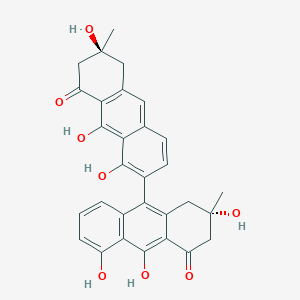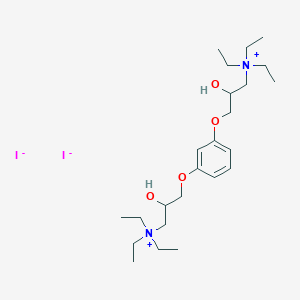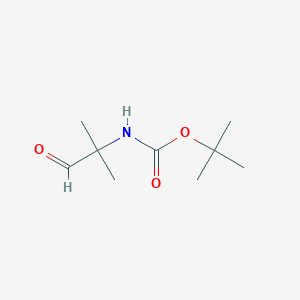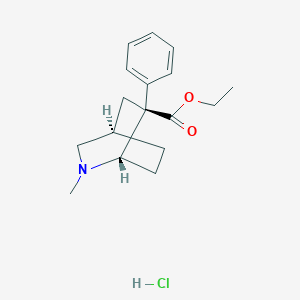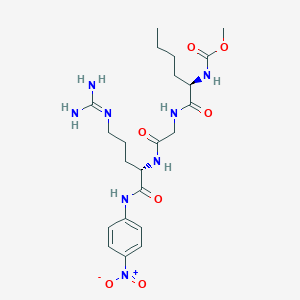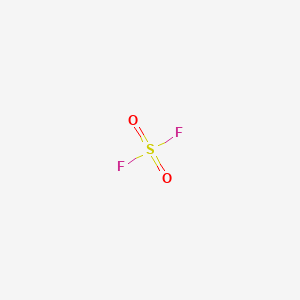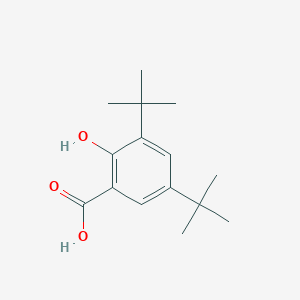![molecular formula C36H32O4 B035010 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane CAS No. 109306-21-0](/img/structure/B35010.png)
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dioxolane derivatives involves the reaction of sodium diphenylamide with dioxolane precursors, leading to various chiral compounds, including those with diphenylaminomethyl groups. These processes utilize sodium N-methylanilide and lithium aluminum hydride in reduction steps to form products with chiral carbon and nitrogen atoms (Shainyan et al., 2002).
Molecular Structure Analysis
Crystal structure analysis reveals the configuration of the dioxolane ring and its substituents, demonstrating intramolecular hydrogen bonds and the spatial arrangement of hydroxyl groups. The configuration is further elucidated through X-ray crystallography, showing specific bond angles and lengths characteristic of its chiral structure (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
Dioxolane derivatives undergo various chemical reactions, including condensation, reduction, and complex formation with metals like cobalt chloride. These reactions are pivotal for modifying the compound's chemical structure and enhancing its utility in synthetic applications (Shainyan et al., 2002).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined by the compound's specific configuration and substituents. These properties are critical for its application in material science and synthesis (Li, Wang, & Chen, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals, are influenced by the dioxolane's chiral structure and electronic distribution. These attributes facilitate its role in catalysis and organic reactions (Shainyan et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Practical Synthesis of Complex Molecules : Research on the synthesis of complex molecules, like 5,5′-Methylene-bis(benzotriazole), highlights the development of practical and environmentally benign methods for preparing versatile intermediates used in metal passivators and light-sensitive materials. This area of research is crucial for advancing the synthesis of complex organic compounds with specific functional applications (Gu et al., 2009).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : The development of organic semiconductors, such as BODIPY-based materials, for use in OLED devices represents a significant area of research. These materials are investigated for their potential as 'metal-free' infrared emitters, underscoring the importance of organic compounds in advancing optoelectronic technologies (Squeo & Pasini, 2020).
Biotechnological Applications
- Biocatalysis with Tyrosinase : The biotechnological applications of tyrosinase, an enzyme that can act on various phenolic substrates, showcase the potential of complex organic molecules in bioremediation, biosensing, and synthesis of useful derivatives. This enzyme's versatility indicates the broader utility of sophisticated organic compounds in industrial applications (Min et al., 2019).
Flame Retardancy
- Phosphorus-based Flame Retardants : Studies on phosphorus-based flame retardants emphasize the shift towards halogen-free solutions for enhancing the flame retardancy of materials. Complex organic compounds containing phosphorus show promise due to their thermal stability, efficiency, and environmental friendliness (Levchik & Weil, 2006).
Environmental Impact and Health
- Endocrine Disruptors : Research into the effects of bisphenol A (BPA) and its alternatives on reproductive toxicity and endocrine disruption highlights the environmental and health impacts of synthetic organic compounds. This body of work is crucial for understanding how certain organic molecules can affect biological systems and for the development of safer alternatives (Braver-Sewradj et al., 2020).
Eigenschaften
IUPAC Name |
[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMFUMIQACODH-CZNDPXEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

